

The Carcinogenic Potential of 1,4-Dioxane: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dioxane*

Cat. No.: *B1670518*

[Get Quote](#)

Introduction

1,4-Dioxane is a synthetic industrial chemical widely used as a solvent and stabilizer.^[1] Its presence in groundwater and consumer products has raised significant public health concerns.^{[2][3]} Classified as "reasonably anticipated to be a human carcinogen" by the U.S. National Toxicology Program (NTP) and "possibly carcinogenic to humans" (Group 2B) by the International Agency for Research on Cancer (IARC), the carcinogenic potential of 1,4-dioxane is well-established in laboratory animals.^{[4][5][6]} The U.S. Environmental Protection Agency (EPA) has also classified it as "likely to be carcinogenic to humans".^{[7][8]} This guide provides an in-depth technical overview of the laboratory studies that form the basis of these classifications, focusing on quantitative data, experimental methodologies, and the proposed modes of action for its carcinogenicity.

Carcinogenicity in Laboratory Animals

Oral exposure to 1,4-dioxane has been shown to cause tumors in multiple species of experimental animals, including rats, mice, and guinea pigs.^{[4][5][9]} The primary target organ is the liver, where both benign and malignant tumors, such as hepatocellular adenomas and carcinomas, have been consistently observed.^{[10][11][12]} In addition to liver tumors, studies have reported an increased incidence of nasal cavity carcinomas in rats and gallbladder carcinomas in guinea pigs.^{[4][5][10]}

Quantitative Data from Key Carcinogenicity Bioassays

The following table summarizes the quantitative tumor incidence data from pivotal long-term animal studies. These studies are fundamental to the cancer risk assessment of 1,4-dioxane.

Table 1:
Summary of
Chronic
Carcinogenicity
Bioassays of
1,4-
Dioxane

Study	Species/ Strain	Sex	Route	Dosing Regimen (in drinking water)	Duration	Organ	Tumor Incidence (Tumor Type)
Kano et al., 2009[11] [12]	F344 Rat	Male	Oral	0, 200, 1000, 5000 ppm	104 weeks	Liver	2/50, 2/50, 10/50, 48/50 (Hepatoc ellular Adenoma or Carcinom a)
Peritoneu m				0/50, 2/50, 4/50, 17/50 (Mesothelioma)			
	F344 Rat	Female	Oral	0, 200, 1000, 5000 ppm	104 weeks	Liver	1/50, 2/50, 10/50, 44/50

(Hepatocellular
Adenoma
or
Carcinom
a)

0/50,
0/50,
1/50,
Nasal 10/50
Cavity (Squamous Cell
Carcinom
a)

22/50,
36/50,
45/50,
0, 500,
2000, 104 Liver (Hepatocellular
Mouse Male Oral weeks Adenoma
8000 ppm or
Carcinom
a)

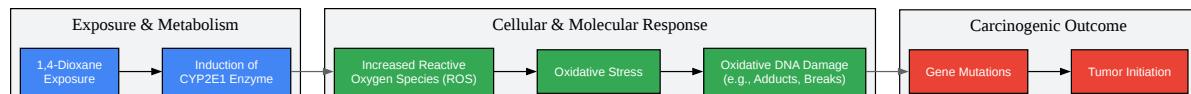
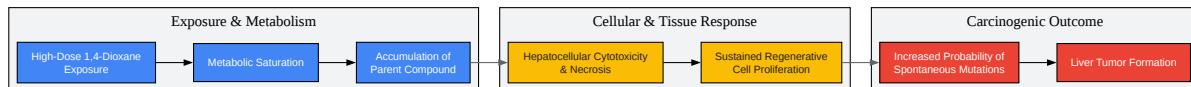
4/50,
36/50,
50/50,
0, 500,
2000, 104 Liver (Hepatocellular
Mouse Female Oral weeks Adenoma
8000 ppm or
Carcinom
a)

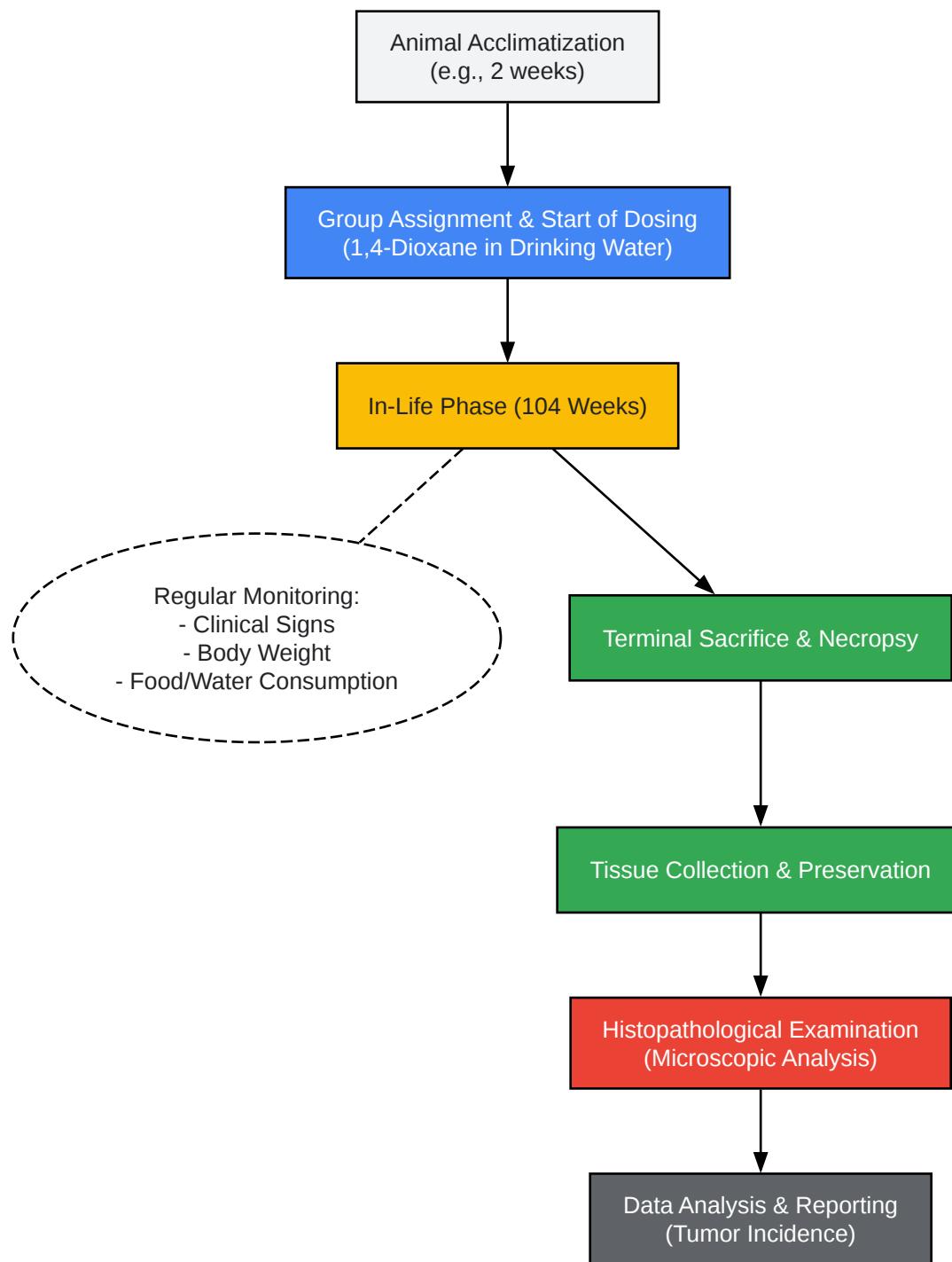
NCI, 1978[13]	Osborne- Mendel Rat	Male	Oral	0, 0.5%, 1.0%	110 weeks	Nasal Cavity	0/33, 7/33, 8/32 (Squamo us Cell Carcinom a)
Osborne- Mendel Rat	Female	Oral	0, 0.5%, 1.0%	110 weeks	Nasal Cavity	0/34, 6/33, 9/33 (Squamo us Cell Carcinom a)	
Liver	(Hepatoc ellular Adenoma)						0/34, 1/33, 4/33
B6C3F1 Mouse	Male	Oral	0, 0.5%, 1.0%	90 weeks	Liver	5/49, 14/48, 24/47 (Hepatoc ellular Carcinom a)	
B6C3F1 Mouse	Female	Oral	0, 0.5%, 1.0%	90 weeks	Liver	0/50, 12/48, 29/37 (Hepatoc ellular Adenoma or	

Carcinom

a)

Mode of Action for Carcinogenesis



The precise mechanism by which 1,4-dioxane induces tumors is a subject of ongoing research and debate.[\[14\]](#)[\[15\]](#) Evidence from laboratory studies points to two primary, and potentially interrelated, modes of action: a non-genotoxic pathway involving cytotoxicity and regenerative hyperplasia, and a pathway involving weak genotoxicity, particularly through oxidative stress.


Cytotoxicity and Regenerative Hyperplasia Pathway

This proposed mode of action posits that the carcinogenicity of 1,4-dioxane is a secondary effect resulting from chronic tissue damage and subsequent cell proliferation, particularly in the liver.[\[16\]](#)[\[17\]](#) This pathway is considered to have a threshold, meaning it is likely to occur only at higher doses that overwhelm the body's metabolic capacity.[\[16\]](#)

The key events in this proposed pathway are:

- Metabolic Saturation: At high doses, the primary metabolic pathway for 1,4-dioxane becomes saturated.[\[6\]](#)
- Accumulation of Parent Compound: Saturation of metabolism leads to an accumulation of the parent 1,4-dioxane compound in the liver.[\[16\]](#)
- Cytotoxicity: The high concentration of 1,4-dioxane causes direct damage to liver cells (hepatocytes), leading to degeneration and necrosis.[\[18\]](#)[\[19\]](#)
- Regenerative Hyperplasia: In response to chronic cell death, the liver initiates a sustained proliferative response to replace the damaged cells.[\[17\]](#)[\[19\]](#)
- Tumor Formation: This state of chronic regenerative cell division increases the likelihood of spontaneous mutations, which can lead to the development of preneoplastic lesions (foci) and eventually tumors.[\[20\]](#)

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nj.gov [nj.gov]
- 2. epa.gov [epa.gov]
- 3. Risk Evaluation for 1,4-Dioxane | US EPA [epa.gov]
- 4. 1,4-Dioxane - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. 1,4-Dioxane (IARC Summary & Evaluation, Volume 71, 1999) [inchem.org]
- 7. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 8. 14d-1.itrcweb.org [14d-1.itrcweb.org]
- 9. extapps.dec.ny.gov [extapps.dec.ny.gov]
- 10. publications.iarc.who.int [publications.iarc.who.int]
- 11. researchgate.net [researchgate.net]
- 12. tera.org [tera.org]
- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 14. Mechanistic Considerations in 1,4-Dioxane Cancer Risk Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mechanistic Considerations in 1,4-Dioxane Cancer Risk Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tera.org [tera.org]
- 17. researchgate.net [researchgate.net]
- 18. atsdr.cdc.gov [atsdr.cdc.gov]
- 19. researchgate.net [researchgate.net]
- 20. aacrjournals.org [aacrjournals.org]
- To cite this document: BenchChem. [The Carcinogenic Potential of 1,4-Dioxane: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1670518#carcinogenic-potential-of-1-4-dioxane-in-laboratory-studies>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com